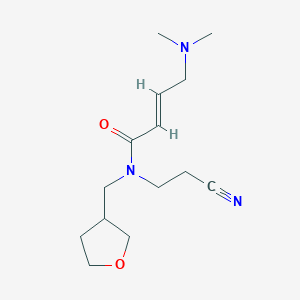
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide is a chemical compound that belongs to the class of Nitriles. It is also known as CDMB-Nitrile and is widely used in scientific research.
Mécanisme D'action
The mechanism of action of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide involves the reaction of the nitrile group with ROS, leading to the formation of a highly fluorescent product. This product can be detected using fluorescence microscopy or flow cytometry, allowing researchers to study the production of ROS in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide are mainly related to its ability to detect ROS in cells. ROS are known to play a critical role in various physiological processes, including cell signaling, metabolism, and immune response. Therefore, the use of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide can provide valuable insights into the role of ROS in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide in lab experiments include its high sensitivity and specificity for detecting ROS. It is also relatively easy to use and can be applied to a wide range of cell types and experimental conditions. However, there are some limitations to its use, including the potential for interference from other fluorescent compounds and the need for specialized equipment for detection.
Orientations Futures
There are several future directions for research involving (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide. One area of focus could be the development of more sensitive and specific probes for detecting ROS in cells. Another direction could be the use of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide in studying the role of ROS in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide could be expanded to study the redox regulation of other cellular processes beyond PTPs.
In conclusion, (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide is a valuable tool for studying the production of ROS in cells. Its high sensitivity and specificity make it a useful probe for a wide range of experimental conditions. As research in this field continues to evolve, the use of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide is likely to play an increasingly important role in understanding the role of ROS in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis method of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide involves the reaction of 4-(dimethylamino)but-2-enal with ethyl cyanoacetate in the presence of a catalyst such as triethylamine. The resulting compound is then reacted with oxirane to obtain the final product.
Applications De Recherche Scientifique
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide is widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It is also used as a tool for studying the redox regulation of protein tyrosine phosphatases (PTPs) and the role of ROS in various cellular processes.
Propriétés
IUPAC Name |
(E)-N-(2-cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-16(2)8-3-5-14(18)17(9-4-7-15)11-13-6-10-19-12-13/h3,5,13H,4,6,8-12H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYMNPNUUXHSB-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(CCC#N)CC1CCOC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(CCC#N)CC1CCOC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

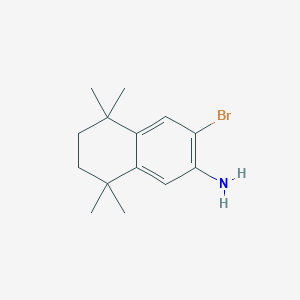
![5-bromo-2-chloro-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2472241.png)
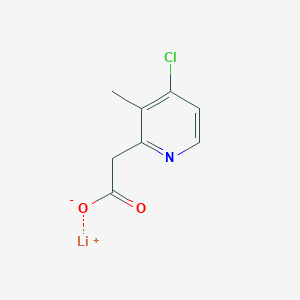
![{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2472245.png)
![2-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2472247.png)
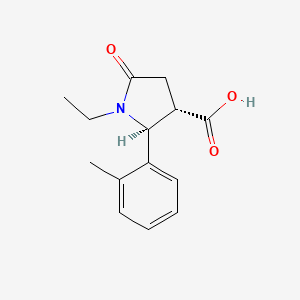
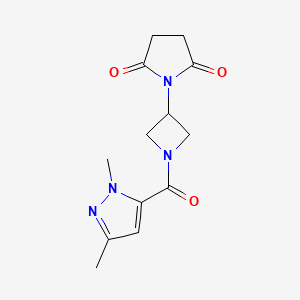
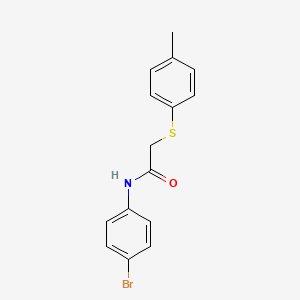

![3-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2472253.png)
![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2472254.png)

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2472257.png)
![Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2472258.png)